molecular formula C23H19FN2OS B2652958 3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-46-0

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2652958
CAS No.: 850916-46-0
M. Wt: 390.48
InChI Key: NLVNDSDAMASYOS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with a fluoro group and an indole ring, which is further functionalized with a phenylthioethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted derivatives with various functional groups

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
  • 3-chloro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
  • 3-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and pharmacokinetic properties. The fluoro group can enhance the compound’s metabolic stability, increase its binding affinity to target receptors, and improve its overall therapeutic efficacy compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-10-6-9-17(15-18)23(27)25-13-14-28-22-19-11-4-5-12-20(19)26-21(22)16-7-2-1-3-8-16/h1-12,15,26H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVNDSDAMASYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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